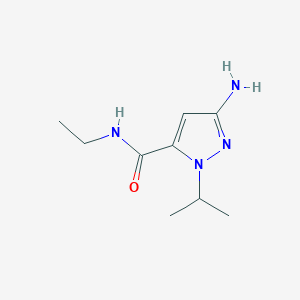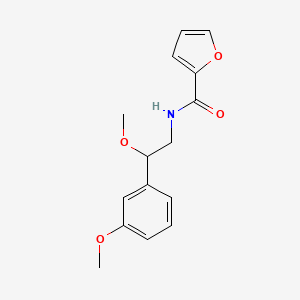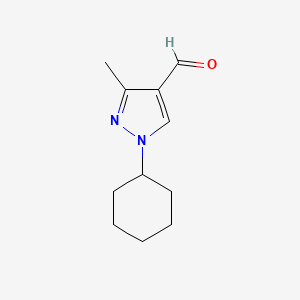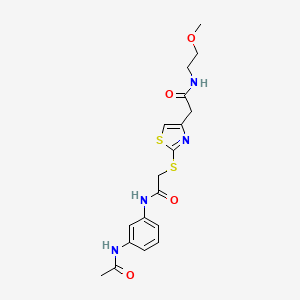![molecular formula C14H18FN B2974210 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287320-37-8](/img/structure/B2974210.png)
1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as WIN 35428, is a chemical compound that has been widely studied for its potential use as a treatment for various neurological disorders. It belongs to the class of compounds known as dopamine reuptake inhibitors, which are known to have a positive effect on the brain's dopamine system. In
Mechanism of Action
1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing dopamine levels, 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 is believed to improve symptoms of neurological disorders such as ADHD and Parkinson's disease.
Biochemical and Physiological Effects:
1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and improve working memory. It has also been shown to increase the release of dopamine in the brain, which is believed to be responsible for its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one limitation is its relatively low potency, which means that high doses are required to achieve therapeutic effects.
Future Directions
There are several areas of future research that could be explored with 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428. One area is the development of more potent analogs that could be used at lower doses. Another area is the investigation of its potential use in the treatment of other neurological disorders, such as depression and anxiety. Finally, more research is needed to fully understand the long-term effects of 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 on the brain and body.
Synthesis Methods
The synthesis of 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 involves several steps, including the reaction of 2-fluorobenzyl chloride with bicyclo[1.1.1]pentane to form 1-[3-(2-fluorobenzyl)-1-bicyclo[1.1.1]pentyl]-N-methylmethanamine. This intermediate is then reacted with sodium cyanoborohydride to yield 1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 35428 has been extensively studied for its potential use in the treatment of a variety of neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. In animal studies, it has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects.
properties
IUPAC Name |
1-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c1-16-10-14-7-13(8-14,9-14)6-11-4-2-3-5-12(11)15/h2-5,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRHAWDLCIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2974132.png)
![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)
![3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2974134.png)



![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)
![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)

![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)
